molecular formula C24H23N3O3 B11630862 N-[(Z)-1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide

N-[(Z)-1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide

Cat. No.: B11630862
M. Wt: 401.5 g/mol
InChI Key: OIDXSLPVWBTSOA-JWGURIENSA-N
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Description

(2Z)-N-[2-(4-METHOXYPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a complex structure with multiple functional groups, including a methoxyphenyl group, a phenylformamido group, and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(4-METHOXYPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride to form the amide bond.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Methoxylation: The methoxy group can be introduced through methylation of a phenol precursor.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions could target the double bond or the amide group, potentially leading to the formation of amines or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-[2-(4-METHOXYPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biological and medicinal research, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds could be used in the development of new materials, including polymers and coatings, due to their chemical stability and functional group diversity.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(4-METHOXYPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-[2-(4-METHOXYPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-2-YL)PROP-2-ENAMIDE
  • (2Z)-N-[2-(4-METHOXYPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-4-YL)PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2Z)-N-[2-(4-METHOXYPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(Z)-3-[2-(4-methoxyphenyl)ethylamino]-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H23N3O3/c1-30-21-11-9-18(10-12-21)13-15-26-24(29)22(16-19-6-5-14-25-17-19)27-23(28)20-7-3-2-4-8-20/h2-12,14,16-17H,13,15H2,1H3,(H,26,29)(H,27,28)/b22-16-

InChI Key

OIDXSLPVWBTSOA-JWGURIENSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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